molecular formula C10H6ClNO2 B1359349 2-Chloro-3-(2-furanoyl)pyridine CAS No. 914203-42-2

2-Chloro-3-(2-furanoyl)pyridine

Cat. No.: B1359349
CAS No.: 914203-42-2
M. Wt: 207.61 g/mol
InChI Key: ZIACCNOEEZDAMR-UHFFFAOYSA-N
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Description

2-Chloro-3-(2-furanoyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chlorine atom at the 2-position and a furanoyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2-furanoyl)pyridine typically involves the reaction of 2-chloropyridine with a furanoyl chloride in the presence of a base. One common method is the Friedel-Crafts acylation, where 2-chloropyridine reacts with furanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2-furanoyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The furanoyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium amide (NaNH2) or thiourea in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution: Formation of 2-amino-3-(2-furanoyl)pyridine or 2-thio-3-(2-furanoyl)pyridine.

    Oxidation: Formation of 3-(2-furanoyl)pyridine-2-carboxylic acid.

    Reduction: Formation of 3-(2-furanoyl)pyridine-2-methanol.

    Coupling: Formation of biaryl derivatives with various substituents.

Scientific Research Applications

2-Chloro-3-(2-furanoyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It serves as a probe molecule for studying enzyme interactions and receptor binding in biological systems.

    Chemical Synthesis: The compound is utilized in the synthesis of more complex heterocyclic compounds and natural product analogs.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-furanoyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furanoyl group can interact with active sites of enzymes, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. The chlorine atom can also influence the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

2-Chloro-3-(2-furanoyl)pyridine can be compared with other similar compounds such as:

    2-Chloro-3-(2-thienoyl)pyridine: Similar structure but with a thienoyl group instead of a furanoyl group. It may exhibit different electronic properties and reactivity.

    2-Bromo-3-(2-furanoyl)pyridine: Similar structure but with a bromine atom instead of chlorine. Bromine is a larger halogen and may affect the compound’s reactivity and steric interactions.

    3-(2-Furanoyl)pyridine: Lacks the halogen substituent, which can significantly alter its chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be exploited in various applications.

Properties

IUPAC Name

(2-chloropyridin-3-yl)-(furan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10-7(3-1-5-12-10)9(13)8-4-2-6-14-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIACCNOEEZDAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641815
Record name (2-Chloropyridin-3-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-42-2
Record name (2-Chloro-3-pyridinyl)-2-furanylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914203-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(furan-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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